![molecular formula C17H18BrNO B2648986 (3-bromophenyl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2309312-55-6](/img/structure/B2648986.png)
(3-bromophenyl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Description
(3-bromophenyl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C17H18BrNO and its molecular weight is 332.241. The purity is usually 95%.
BenchChem offers high-quality (3-bromophenyl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-bromophenyl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Tropane Alkaloids
The compound’s structure, specifically the 8-azabicyclo[3.2.1]octane scaffold, is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities . Therefore, this compound could be used in the synthesis of various tropane alkaloids.
Stereoselective Construction
Research directed towards the preparation of the 8-azabicyclo[3.2.1]octane structure in a stereoselective manner has attracted attention from many research groups worldwide . This compound could be used in research focused on the stereoselective construction of complex molecular structures.
Development of Palladium Complexes
The compound’s structure could potentially be used in the development of palladium complexes . An unsymmetrical PCN palladium pincer complex was prepared in an eight-reaction sequence from a sustainable and enantiopure starting material . This suggests that the compound could be used in similar sequences to develop other palladium complexes.
Sustainable Material Research
The compound could be used in research focused on sustainable materials . The aforementioned palladium complex was derived from isosorbide, which is a sustainable material . This suggests that the compound could be used in similar research contexts.
Organometallic Catalysis
Isohexide derivatives have shown their efficiency as ligands in organometallic catalysis . Given the structural similarities, this compound could potentially be used in organometallic catalysis as well.
Organocatalysts
Similarly, isohexide derivatives have been used as organocatalysts . This suggests that the compound could potentially be used as an organocatalyst in various chemical reactions.
properties
IUPAC Name |
(3-bromophenyl)-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c18-14-3-1-2-12(8-14)17(20)19-15-6-7-16(19)10-13(9-15)11-4-5-11/h1-3,8,15-16H,4-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPLJRXGQSTEKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-bromophenyl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |
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